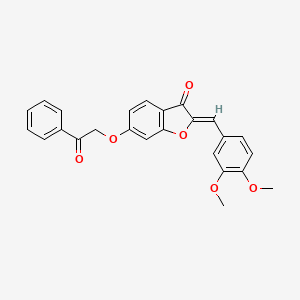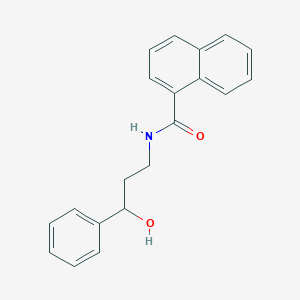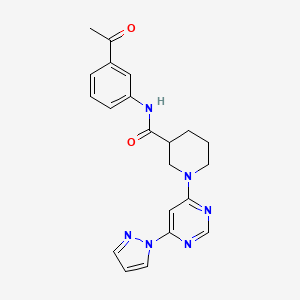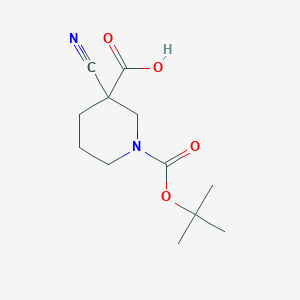
(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzofuran derivatives, which include compounds similar to the one , typically involves catalytic methods utilizing palladium or Lewis acids. For instance, the palladium-catalyzed carbonylative synthesis from 2-hydroxybenzyl alcohols using formic acid as a CO source presents a method for obtaining benzofuran-2(3H)-ones in moderate to good yields (Li et al., 2017). Another approach includes Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, showcasing an effective route to 2,3-disubstituted benzofurans (Huang et al., 2019).
Molecular Structure Analysis
The structure of benzofuran derivatives has been extensively studied using spectroscopic and crystallographic techniques. X-ray structural characterization offers insights into the conformation and arrangement of such molecules, highlighting the planarity and relative orientation of functional groups (Yakalı et al., 2016). These studies are pivotal for understanding the electronic properties and reactivity of the compound.
Chemical Reactions and Properties
Benzofuran derivatives engage in various chemical reactions, including palladium-catalyzed dearomative arylation and oxidation reactions, which allow for the efficient preparation of a wide range of compounds. Such reactions provide alternative ideas for the structural modification of benzofuran ketones, enabling the exploration of their chemical properties (Zhu et al., 2023).
科学的研究の応用
Oxidative Polymerization and Protecting Groups
- Oxidative Removable Carboxy Protecting Groups : The use of dimethoxybenzyl esters in oxidative conditions to generate corresponding carboxylic acids demonstrates the compound's role in synthetic chemistry, particularly in protecting group strategies (Kim & Misco, 1985).
- Electro-oxidative Polymerization : The study of p-dialkoxybenzenes, including dimethoxybenzene derivatives, in electro-oxidative polymerization highlights their potential in creating polymeric materials with specific electronic properties (Yamamoto et al., 1988).
Biological Evaluation and Antioxidant Activity
- Antimicrobial and Cytotoxic Activities : Compounds derived from dimethoxybenzylidene demonstrated significant antimicrobial and cytotoxic activities, emphasizing the importance of molecular configuration in biological activity (Ong et al., 1988).
- Antioxidant Activity : The synthesis of benzofuran derivatives via Strecker reaction and their subsequent evaluation for antioxidant activity illustrate the compound's potential in pharmacological applications (Ezzatzadeh & Hossaini, 2018).
Material Science and Sensing Applications
- Luminescent Sensors for Picric Acid Detection : Zn(II)-based metal-organic frameworks derived from dimethoxybenzylidene derivatives have been developed as luminescent sensors for the selective detection of picric acid, demonstrating their utility in environmental and security applications (Wang et al., 2019).
Nanostructured Materials
- Nano-Structured Ceria Recovery : The use of benzoxazine dimers, related to dimethoxybenzylidene structures, in the recovery of nano-structured ceria (CeO2) via thermal decomposition underscores the compound's relevance in nanotechnology and material science (Veranitisagul et al., 2011).
特性
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-phenacyloxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-28-21-11-8-16(12-23(21)29-2)13-24-25(27)19-10-9-18(14-22(19)31-24)30-15-20(26)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3/b24-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHVIPGBUAVPOO-CFRMEGHHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497487.png)
![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)
![(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2497489.png)
![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2497493.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)
![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)


